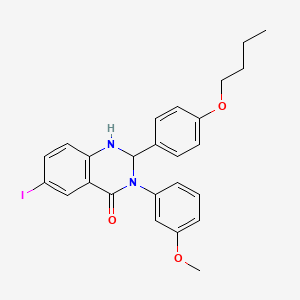![molecular formula C28H28N6O5S B10905805 2,3-dimethoxy-6-[(E)-{2-[({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10905805.png)
2,3-dimethoxy-6-[(E)-{2-[({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that features a triazole ring, a naphthylamino group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Naphthylamino Group: This step involves the reaction of the triazole intermediate with a naphthylamine derivative.
Attachment of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl halides in the presence of a base.
Formation of the Benzoic Acid Moiety: The final step involves the coupling of the triazole-naphthylamino intermediate with a benzoic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the naphthylamino group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the triazole ring could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a therapeutic agent, possibly targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and naphthylamino group may play key roles in binding to these targets, while the benzoic acid moiety could influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOLE: Shares the triazole and naphthylamino groups but lacks the benzoic acid moiety.
2,3-DIMETHOXYBENZOIC ACID: Contains the benzoic acid moiety but lacks the triazole and naphthylamino groups.
NAPHTHYLAMINO DERIVATIVES: Compounds with similar naphthylamino groups but different substituents on the triazole ring.
Uniqueness
The uniqueness of 6-({(E)-2-[2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETYL]HYDRAZONO}METHYL)-2,3-DIMETHOXYBENZOIC ACID lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the triazole ring and the naphthylamino group, along with the benzoic acid moiety, makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C28H28N6O5S |
|---|---|
Peso molecular |
560.6 g/mol |
Nombre IUPAC |
2,3-dimethoxy-6-[(E)-[[2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C28H28N6O5S/c1-4-14-34-23(16-29-21-11-7-9-18-8-5-6-10-20(18)21)31-33-28(34)40-17-24(35)32-30-15-19-12-13-22(38-2)26(39-3)25(19)27(36)37/h4-13,15,29H,1,14,16-17H2,2-3H3,(H,32,35)(H,36,37)/b30-15+ |
Clave InChI |
FLDLVRFIFDJVRT-FJEPWZHXSA-N |
SMILES isomérico |
COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)C(=O)O)OC |
SMILES canónico |
COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=CC4=CC=CC=C43)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10905733.png)
![N-[(E)-{5-[(4-chloro-3-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10905741.png)
![N-[(E)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10905742.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10905747.png)
![1-(4-chlorobenzyl)-N'-[(E)-{2-[(3-methoxybenzyl)oxy]phenyl}methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10905750.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B10905751.png)

![2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B10905756.png)
![ethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905763.png)

![4-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-N-(4-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B10905788.png)
![3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905799.png)

![N-{(1Z)-3-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B10905803.png)
